![molecular formula C15H16N2O2 B7663192 [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone involves the formation of a fluorescent adduct with ROS. This adduct is highly stable and emits a strong fluorescence signal, making it an excellent tool for detecting and imaging ROS in living cells.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the primary advantages of using [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone in lab experiments is its high sensitivity and specificity for ROS. This makes it an excellent tool for investigating the role of ROS in various biological processes. However, one limitation of this compound is that it is relatively expensive and can be difficult to synthesize in large quantities.
未来方向
There are many exciting future directions for research on [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone. One area of focus is the development of new fluorescent probes based on this compound that can detect other reactive species in addition to ROS. Another area of interest is the use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers are also exploring the use of this compound as a tool for studying the role of ROS in aging and age-related diseases.
合成方法
The synthesis of [3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone involves a multi-step process that begins with the reaction of 2-methylquinoline-6-carboxaldehyde with ethyl acetoacetate. This reaction produces a chalcone intermediate, which is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to yield the desired compound.
科学研究应用
[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a critical role in many biological processes, but they can also cause cellular damage if their levels become too high. By using this compound as a probe, researchers can monitor ROS levels in real-time and gain insights into their role in various biological processes.
属性
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-2-3-12-6-13(4-5-14(12)16-10)15(19)17-7-11(8-17)9-18/h2-6,11,18H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDORKAICYSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N3CC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
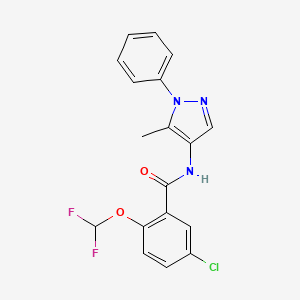
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)
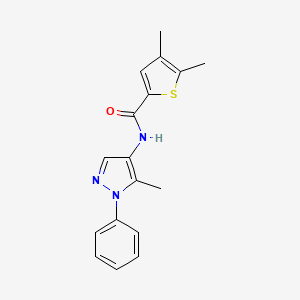
![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
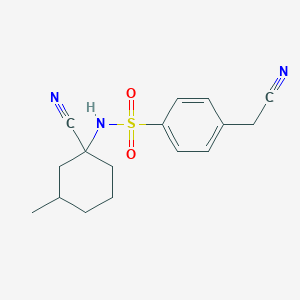
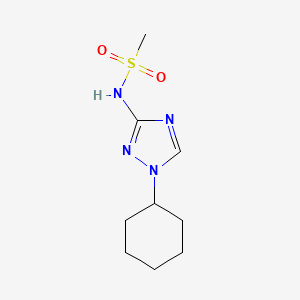
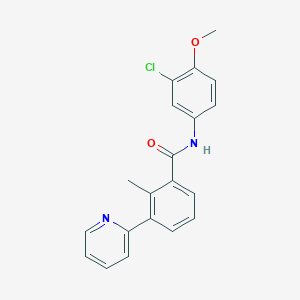
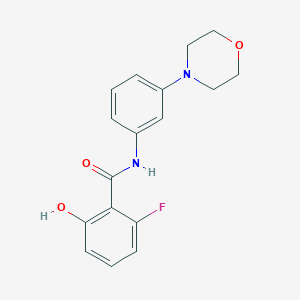
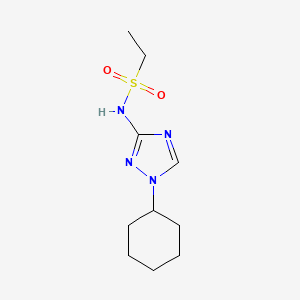
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
